
2,2,5-Trimethyl-1,3,5-dioxaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethyl-1,3,5-dioxaphosphinane is an organophosphorus compound with the molecular formula C6H13O2P It is characterized by a dioxaphosphinane ring structure, which includes phosphorus, oxygen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,5-Trimethyl-1,3,5-dioxaphosphinane can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . This reaction typically involves the formation of a cyclic phosphonate ester.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5-Trimethyl-1,3,5-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphinanes, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethyl-1,3,5-dioxaphosphinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which 2,2,5-trimethyl-1,3,5-dioxaphosphinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Uniqueness
2,2,5-Trimethyl-1,3,5-dioxaphosphinane is unique due to its specific ring structure and the presence of three methyl groups, which influence its reactivity and stability
Eigenschaften
| 111073-55-3 | |
Molekularformel |
C6H13O2P |
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
2,2,5-trimethyl-1,3,5-dioxaphosphinane |
InChI |
InChI=1S/C6H13O2P/c1-6(2)7-4-9(3)5-8-6/h4-5H2,1-3H3 |
InChI-Schlüssel |
RFYJCIZXYJZQSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCP(CO1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


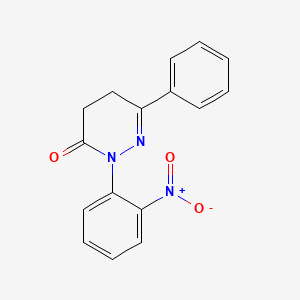
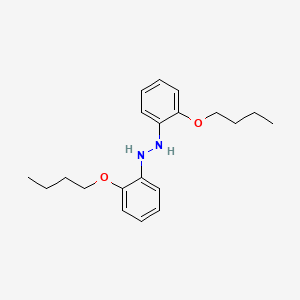
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
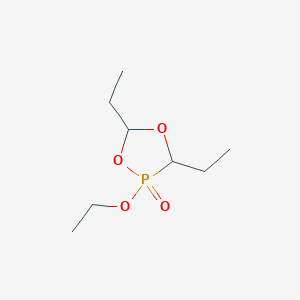

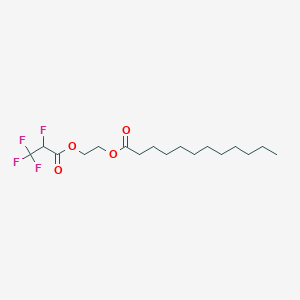
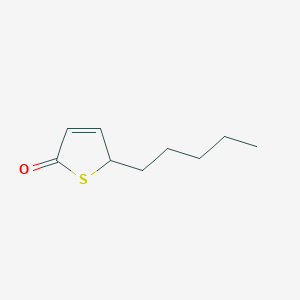
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

